4-Acetyl-2-nitrothiophene
Overview
Description
4-Acetyl-2-nitrothiophene is a chemical compound belonging to the class of nitrothiophenes. It is characterized by a nitro group attached to a thiophene ring, which is further connected to an ethanone group. This compound appears as a yellow crystalline powder and is utilized in various fields such as medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4-Acetyl-2-nitrothiophene typically involves the nitration of thiophene derivatives followed by acylation. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
4-Acetyl-2-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to 1-(5-aminothiophen-3-yl)ethanone using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrogen gas yields 1-(5-aminothiophen-3-yl)ethanone, while nucleophilic substitution with sodium methoxide can produce 1-(5-methoxythiophen-3-yl)ethanone .
Scientific Research Applications
4-Acetyl-2-nitrothiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown promising results in the development of drugs for treating cancer and fungal infections.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-nitrothiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. These intermediates can cause DNA damage, inhibit enzyme activity, and disrupt cellular processes, contributing to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Acetyl-2-nitrothiophene can be compared with other nitrothiophene derivatives, such as:
1-(2-Nitrothiophen-3-yl)ethanone: Similar in structure but with the nitro group positioned differently on the thiophene ring.
1-(5-Nitrothiophen-2-yl)ethanone: Another isomer with the nitro group on the 2-position of the thiophene ring.
1-(5-Nitrothiophen-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. The position of the nitro group and the presence of the ethanone group contribute to its distinct chemical and physical properties .
Properties
IUPAC Name |
1-(5-nitrothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXUDXHPIWIXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370648 | |
Record name | 1-(5-nitrothiophen-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58157-89-4 | |
Record name | 1-(5-nitrothiophen-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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